molecular formula C5H3ClN2O4S B1612948 5-Nitropyridine-2-sulfonyl chloride CAS No. 174485-82-6

5-Nitropyridine-2-sulfonyl chloride

Cat. No.: B1612948
CAS No.: 174485-82-6
M. Wt: 222.61 g/mol
InChI Key: FLCUBTGLOUZACX-UHFFFAOYSA-N
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Description

5-Nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S . It is a white to yellow powder.


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 3 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact mass is 221.95000 .


Physical And Chemical Properties Analysis

This compound is a powder . Its molecular weight is 222.60600 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .

Scientific Research Applications

Substitution Reactions and Pathway to Disubstituted Pyridines

One research avenue explores the reactivity of 5-nitropyridine-2-sulfonyl chloride and its derivatives in substitution reactions, providing a novel pathway to synthesize 2,5-disubstituted pyridines. These reactions are pivotal in constructing complex molecules due to their versatility and the functional group's strategic position on the pyridine ring. The introduction of various nucleophiles in place of the sulfonyl group has been successfully achieved, yielding compounds with significant potential in further chemical transformations and applications (Bakke, Sletvold, 2003).

Formation of Novel Sulfonamides with Biological Activity

Another application involves the synthesis of novel sulfonamides by reacting sulfonyl chlorides, including this compound, with amino-acridine sulfonamides. These reactions yield compounds with inhibitory activity against various human carbonic anhydrase isoforms, showcasing the potential of these molecules in medicinal chemistry as therapeutic agents (Esirden et al., 2015).

Advancements in Molecular Electronics

Furthermore, the chemical reactivity of nitro-substituted pyridine derivatives, akin to this compound, has been harnessed in the design of molecular diodes. These compounds exhibit charge-induced conformational changes, leading to rectifying behavior. This application demonstrates the potential of nitropyridine derivatives in developing novel electronic devices at the nanoscale, offering insights into the fabrication of memory storage and nano-actuators (Derosa, Guda, Seminario, 2003).

Safety and Hazards

5-Nitropyridine-2-sulfonyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

5-nitropyridine-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-2-1-4(3-7-5)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCUBTGLOUZACX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622521
Record name 5-Nitropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174485-82-6
Record name 5-Nitropyridine-2-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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